3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid
CAS No.: 794573-86-7
Cat. No.: VC6730678
Molecular Formula: C15H11F4NO4S
Molecular Weight: 377.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 794573-86-7 |
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Molecular Formula | C15H11F4NO4S |
Molecular Weight | 377.31 |
IUPAC Name | 3-(4-fluorophenyl)-3-[(2,3,4-trifluorophenyl)sulfonylamino]propanoic acid |
Standard InChI | InChI=1S/C15H11F4NO4S/c16-9-3-1-8(2-4-9)11(7-13(21)22)20-25(23,24)12-6-5-10(17)14(18)15(12)19/h1-6,11,20H,7H2,(H,21,22) |
Standard InChI Key | XJRKYXPKSMXFMZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(CC(=O)O)NS(=O)(=O)C2=C(C(=C(C=C2)F)F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule features a propanoic acid backbone substituted at the β-carbon with two distinct aromatic groups: a 4-fluorophenyl moiety and a 2,3,4-trifluorobenzenesulfonamido group. This arrangement creates a chiral center at the β-carbon, conferring potential stereochemical implications for biological activity .
Table 1: Comparative Molecular Features of Related Fluorinated Propanoic Acids
*Estimated based on structural analogs .
Spectroscopic Characteristics
While direct spectroscopic data for the target compound remains unpublished, inferences can be drawn from related systems:
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¹H NMR: Expected signals include a multiplet for aromatic protons (δ 7.2–7.8 ppm), a triplet for the β-methine proton (δ 4.1–4.3 ppm), and a broad singlet for the sulfonamide NH (δ 6.5–7.0 ppm) .
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¹⁹F NMR: Distinct resonances for the 4-fluorophenyl (δ -110 to -115 ppm) and trifluorobenzenesulfonamido groups (δ -60 to -65 ppm) .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary routes emerge for constructing the target molecule:
Route A: Sulfonamide Coupling
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Intermediate Preparation:
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Coupling Reaction:
Yield optimization typically requires Schotten-Baumann conditions (0–5°C, pH 8–9) .
Route B: Direct Functionalization
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Radical fluorination of pre-assembled sulfonamide precursors using Selectfluor® reagents under microwave irradiation .
Process Optimization Challenges
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Steric Hindrance: Bulky substituents at the β-carbon necessitate extended reaction times (48–72 hr) for complete conversion .
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Epimerization Risk: Basic conditions during coupling may racemize the chiral center, requiring careful pH control .
Compound | IC₅₀ (nM) | Target Protein |
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3-(2-Fluorophenyl)-3-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | 12.4 | COX-2 |
3-(4-Chlorophenyl)propanoic acid | 450 | PPARγ |
Therapeutic Applications
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Anti-inflammatory Agents: Sulfonamide-containing propanoic acids demonstrate potent COX-2 inhibition .
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Antidiabetic Candidates: Structural analogs show PPARγ activation at micromolar concentrations .
Industrial and Research Applications
Chemical Intermediate
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Key building block for fluorinated β-amino acid derivatives in peptide mimetics .
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Precursor for radiopharmaceuticals via ¹⁸F-fluorination of deprotected analogs .
Material Science
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Fluorine-rich structure enables development of:
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Liquid crystal materials with wide nematic ranges
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Proton exchange membranes for fuel cells
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